molecular formula C16H14F3N3O2 B2636910 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile CAS No. 1436171-65-1

4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2636910
CAS No.: 1436171-65-1
M. Wt: 337.302
InChI Key: YTQHVQGJIQNVGE-UHFFFAOYSA-N
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Description

4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is a complex organic compound that features an indole core structure. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their biological activities . This compound is particularly interesting due to the presence of a trifluoromethyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .

Properties

IUPAC Name

4-[1-methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-21-13-3-2-11(16(17,18)19)6-10(13)7-14(21)15(23)22-4-5-24-9-12(22)8-20/h2-3,6-7,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQHVQGJIQNVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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